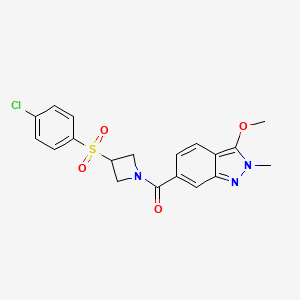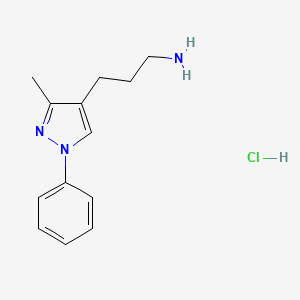
1-(4-bromo-3-propoxybenzenesulfonyl)-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-propoxybenzenesulfonyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a bromine atom, a propoxy group, and a sulfonyl group attached to a benzene ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps, including the introduction of the bromine atom, the propoxy group, and the sulfonyl group to the benzene ring, followed by the formation of the pyrazole ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
-
Synthetic Routes
Step 1: Bromination of the benzene ring using bromine or a brominating agent.
Step 2: Introduction of the propoxy group through an etherification reaction.
Step 3: Sulfonylation of the benzene ring using a sulfonyl chloride reagent.
Step 4: Formation of the pyrazole ring through a cyclization reaction involving a hydrazine derivative and a suitable catalyst.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-propoxybenzenesulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding sulfinyl compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Sodium methoxide, potassium tert-butoxide.
- Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
- Sulfone derivatives, sulfinyl compounds, substituted pyrazoles, and sulfonic acids.
Applications De Recherche Scientifique
1-(4-Bromo-3-propoxybenzenesulfonyl)-3-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the sulfonyl group is crucial for its interaction with biological targets, while the bromine and propoxy groups contribute to its overall chemical reactivity and stability.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-propoxybenzenesulfonyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-methylpiperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine: Contains a phenyl group attached to the piperazine ring.
2-bromo-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether: Features a piperazine ring and a propyl ether group.
Uniqueness
- The presence of the pyrazole ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-3-8-19-13-9-11(4-5-12(13)14)20(17,18)16-7-6-10(2)15-16/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKHDNIWGCJPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
![3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)
![13-chloro-5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2916838.png)


![2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B2916844.png)




